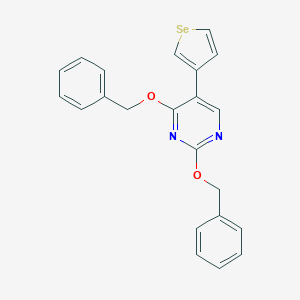![molecular formula C9H4N2O2S2 B429102 4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene](/img/structure/B429102.png)
4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene is a heterocyclic compound that features a pyridine ring fused with two thiophene rings and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene typically involves the nitration of dithieno[2,3-b:3,2-d]pyridine. One common method includes the use of concentrated nitric acid in trifluoroacetic acid at room temperature, which selectively yields the 8-nitro isomer . Another approach involves the bromination of dithieno[2,3-b:3,2-d]pyridine using N-bromosuccinimide in a biphasic system with picric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can be introduced via nitration, as mentioned earlier.
Halogenation: Bromination and iodination reactions can be performed using appropriate halogenating agents.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid in trifluoroacetic acid.
Bromination: N-bromosuccinimide in a biphasic system with picric acid.
Iodination: Iodine and mercuric nitrate in dichloromethane.
Major Products
Nitration: 8-nitro isomer.
Bromination: 8-bromo isomer.
Iodination: 8-iodo and 6,8-diiodo derivatives.
Scientific Research Applications
4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design due to its unique structural properties.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its derivatives are studied for their biological activities, including anticancer, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, disrupting key cellular pathways. For example, its derivatives have shown potential in inhibiting certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene can be compared with other similar compounds such as:
Thieno[2,3-b]pyridine: Lacks the nitro group but shares the fused ring structure.
Thieno[3,2-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Furo[2,3-b]pyridine: Features a furan ring instead of a thiophene ring.
These compounds share structural similarities but differ in their electronic properties and reactivity, making this compound unique in its applications and chemical behavior .
Properties
Molecular Formula |
C9H4N2O2S2 |
|---|---|
Molecular Weight |
236.3g/mol |
IUPAC Name |
4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene |
InChI |
InChI=1S/C9H4N2O2S2/c12-11(13)8-3-6-5-1-2-14-7(5)4-10-9(6)15-8/h1-4H |
InChI Key |
LNEBJARFDGKNGJ-UHFFFAOYSA-N |
SMILES |
C1=CSC2=CN=C3C(=C21)C=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC2=CN=C3C(=C21)C=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium](/img/structure/B429020.png)








![10H-benzo[5,6]cyclohepta[1,2-b]selenophene](/img/structure/B429036.png)

![2-nitro-1-(4H-selenopheno[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B429041.png)

